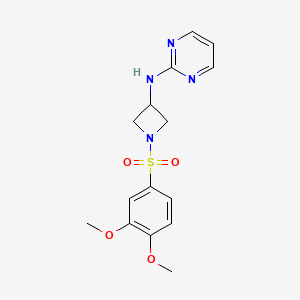

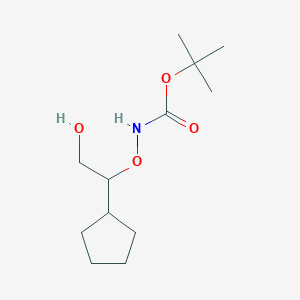

![molecular formula C18H14F6O2 B2873452 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane CAS No. 866155-72-8](/img/structure/B2873452.png)

4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Energy Storage

In the realm of energy storage , particularly for lithium-sulfur (Li-S) batteries , compounds with the 3,5-bis(trifluoromethyl)benzyl moiety have been utilized to enhance performance. A modified triazine-based covalent organic framework incorporating this group has shown promise in suppressing the shuttle effect of polysulfides, which is a significant challenge in the commercialization of Li-S batteries .

Medicine

In medical research , derivatives of 3,5-bis(trifluoromethyl)benzyl have been explored as potential growth inhibitors of drug-resistant bacteria . This is particularly crucial in the fight against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), where novel antibiotics are urgently needed .

Materials Science

The 3,5-bis(trifluoromethyl)benzyl group plays a role in materials science as well. It’s been used in the synthesis of covalent organic frameworks that are applied in advanced materials, such as those used in battery technologies to improve energy density and stability .

Environmental Science

In environmental science , the focus is on developing materials that can contribute to sustainable energy solutions . The aforementioned applications in battery technology also have a direct impact on environmental sustainability by enabling more efficient energy storage solutions .

Analytical Chemistry

For analytical chemistry , the 3,5-bis(trifluoromethyl)benzyl group is used as a derivatization reagent . It’s particularly useful in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry, which is vital for genetic and forensic analysis .

Agriculture

While direct applications in agriculture are not explicitly mentioned for “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane”, the derivatization techniques used in analytical chemistry can be applied to the detection of contaminants or the analysis of genetic material in agricultural products .

Pharmaceutical Development

In pharmaceutical development , compounds with the 3,5-bis(trifluoromethyl)benzyl structure have been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions like depression, anxiety, and inflammatory diseases .

Advanced Material Synthesis

Lastly, in the synthesis of advanced materials , the fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction) can be functionalized onto biomolecules, polymers, or materials containing an alkyne group. This allows for the creation of highly fluorinated building blocks that can be used in a variety of material applications .

作用機序

Target of Action

It’s known that the compound is used in the synthesis of covalent organic frameworks .

Mode of Action

The compound “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane” is used to modify triazine-based covalent organic frameworks . The high electronegativity and large steric hindrance of the compound successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .

Biochemical Pathways

The compound “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane” is involved in the synthesis of covalent organic frameworks, which are used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries . The suppression of polysulfide diffusion is a key step in improving the capacity and cyclic stability of these batteries .

Result of Action

The modification of the triazine-based covalent organic framework with “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane” leads to the suppression of polysulfide diffusion, thereby improving the capacity and cyclic stability of lithium-sulfur batteries . Cells with the modified separator exhibited a high initial capacity and maintained a significant portion of this capacity even after many cycles .

Action Environment

The action of “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane” is influenced by the environment in which it is used. For instance, in the context of lithium-sulfur batteries, the compound’s effectiveness in suppressing polysulfide diffusion contributes to the improved performance of the batteries . .

特性

IUPAC Name |

4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6O2/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)10-26-16-5-6-25-15-4-2-1-3-14(15)16/h1-4,7-9,16H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUBSRXBZTWECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

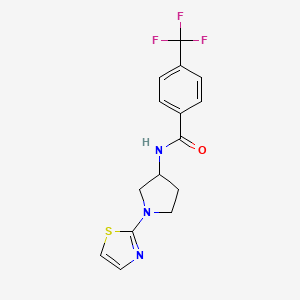

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

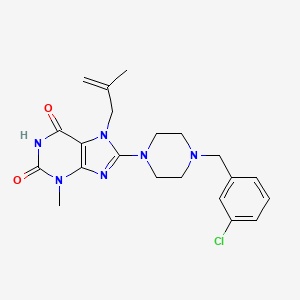

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)

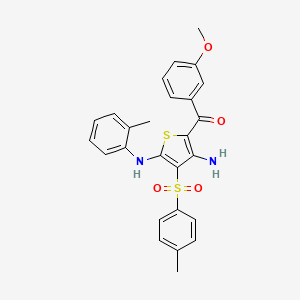

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)

![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)